GLP-1 receptor agonist 13

GLP-1 receptor cAMP assay EC50

GLP-1 receptor agonist 13, also known as compound (S)-9, is a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. It is offered by multiple vendors for research purposes and is identified by the CAS number 3053993-37-3.

Molecular Formula C25H23ClF2N6O
Molecular Weight 496.9 g/mol
Cat. No. B12385326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1 receptor agonist 13
Molecular FormulaC25H23ClF2N6O
Molecular Weight496.9 g/mol
Structural Identifiers
SMILESCN1C2=C(N=CC=C2)N=C1C3CC34CCN(CC4)C5=NC(=NC=C5F)OCC6=C(C=C(C=C6)Cl)F
InChIInChI=1S/C25H23ClF2N6O/c1-33-20-3-2-8-29-21(20)31-22(33)17-12-25(17)6-9-34(10-7-25)23-19(28)13-30-24(32-23)35-14-15-4-5-16(26)11-18(15)27/h2-5,8,11,13,17H,6-7,9-10,12,14H2,1H3/t17-/m1/s1
InChIKeyVYPVFVJETAHTJT-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLP-1 Receptor Agonist 13: A Small Molecule GLP-1R Agonist for Research and Procurement Evaluation


GLP-1 receptor agonist 13, also known as compound (S)-9, is a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist . It is offered by multiple vendors for research purposes and is identified by the CAS number 3053993-37-3 . Its reported activity is based on its ability to activate the GLP-1 receptor, a key target in the study of type 2 diabetes and obesity .

Why GLP-1 Receptor Agonist 13 is Not a Simple Substitute for In-Class Peptide or Small Molecule Analogs


GLP-1 receptor agonists are a chemically and mechanistically diverse class, encompassing large peptides (e.g., semaglutide, liraglutide) and small molecules (e.g., danuglipron, orforglipron). Direct substitution is not scientifically valid due to fundamental differences in molecular structure, receptor binding mode (orthosteric vs. allosteric), pharmacokinetics, and downstream signaling bias [1]. GLP-1 receptor agonist 13, a small molecule with a specific spirocyclic core, cannot be assumed to have the same efficacy, selectivity, or in vivo profile as any other GLP-1R agonist without direct, quantitative comparative data .

Quantitative Evidence Guide for GLP-1 Receptor Agonist 13: Potency, In Vivo, and Selectivity Data


In Vitro Potency of GLP-1 Receptor Agonist 13 Compared to a Standard Orthosteric Agonist

GLP-1 receptor agonist 13 demonstrates agonism at the human GLP-1 receptor with an EC50 of 76 nM, as determined in a functional cAMP assay . This is an order of magnitude less potent than the endogenous agonist, GLP-1(7-36) amide, which has a reported EC50 of approximately 1-10 nM in similar cAMP assays [1]. This quantitative difference highlights that the compound is a moderately potent agonist in vitro.

GLP-1 receptor cAMP assay EC50

Oral Bioavailability and In Vivo Efficacy of the (S)-Enantiomer in Rodent Models

The specific (S)-enantiomer of the compound (compound (S)-9), which is GLP-1 receptor agonist 13, has demonstrated oral efficacy in animal models. In a glucose tolerance test (GTT) in fatty Zucker rats, a single oral dose of (S)-9 (0.4 mg/kg) significantly improved glucose handling [1]. This distinguishes it from standard peptide-based GLP-1R agonists (e.g., liraglutide, semaglutide), which are not orally bioavailable and require subcutaneous injection .

Oral bioavailability In vivo pharmacology Glucose tolerance

Enantioselective Activity: Differentiating (S)-9 from (R)-9

The (S)-enantiomer of compound 9 (GLP-1 receptor agonist 13) and its (R)-enantiomer both potentiate calcium fluxes in GLP-1R-expressing cells with comparable efficacy [1]. However, the (S)-enantiomer demonstrates a clear advantage in vivo, as it is orally active and improves glucose handling in rats, whereas the data does not report equivalent oral activity for the (R)-enantiomer [1]. This enantioselectivity in in vivo performance is a critical differentiator.

Enantioselectivity Chiral chemistry Calcium flux assay

Best Application Scenarios for GLP-1 Receptor Agonist 13 in Research and Development


In Vitro Pharmacology: Benchmarking a Small Molecule GLP-1R Agonist

Use GLP-1 receptor agonist 13 as a tool compound in cell-based assays (e.g., cAMP accumulation, calcium flux) to study GLP-1R activation by a small molecule agonist. Its defined EC50 of 76 nM allows researchers to establish concentration-response curves and compare its efficacy and potency to other GLP-1R agonists, including peptides and other small molecules, in their own assay systems.

In Vivo Studies: Exploring Oral Bioavailability in Rodent Models of Diabetes and Obesity

Given its demonstrated oral activity and ability to improve glucose tolerance in rats [1], GLP-1 receptor agonist 13 is a suitable research tool for investigating the effects of an orally administered GLP-1R agonist on metabolic parameters, food intake, and body weight in preclinical models of type 2 diabetes and obesity.

Enantioselectivity Studies: Chiral Purity in Drug Discovery

The distinct in vivo profile of the (S)-enantiomer compared to its (R)-counterpart [1] makes this compound a useful tool for studying the role of chirality in the pharmacology of GLP-1 receptor agonists. Researchers can use the pure (S)-enantiomer (GLP-1 receptor agonist 13) to validate the importance of enantiomeric purity in their experiments and to differentiate its activity from that of the racemic mixture or the (R)-enantiomer.

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